6-Chloro-4-oxothiochromane-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7ClO3S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
6-chloro-4-oxo-2,3-dihydrothiochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) |
InChI Key |
MHGIWGIQIPLCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxothiochromane-2-carboxylic acid typically involves the chlorination of thiochromane derivatives followed by oxidation and carboxylation reactions. One common method includes the use of thiochromanone as a starting material, which undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride. The resulting chlorinated intermediate is then oxidized using agents such as potassium permanganate or chromium trioxide to introduce the oxo group. Finally, carboxylation is achieved through the reaction with carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-oxothiochromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-chloro-4-hydroxythiochromane-2-carboxylic acid.
Substitution: Formation of various substituted thiochromane derivatives
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-chloro-4-oxothiochromane-2-carboxylic acid typically involves the reaction of thiophenols with α,β-unsaturated carboxylic acids, followed by treatment with dehydrating agents or Lewis acids. The structural modifications in this compound allow for the introduction of various functional groups that can enhance its biological activity. For instance, derivatives can be synthesized by conjugate additions and subsequent transformations to optimize their pharmacological profiles .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiochroman derivatives, including this compound. Notably, compounds incorporating carboxamide and 1,3,4-thiadiazole moieties exhibited significant antibacterial activity against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentration (EC50) values reported at 24 μg/mL and 30 μg/mL respectively . Additionally, antifungal activity against Botrytis cinerea was demonstrated, with inhibition rates surpassing those of conventional antifungal agents like carbendazim .
Antileishmanial Activity
The compound has also shown promise in treating leishmaniasis, a disease caused by protozoan parasites. Derivatives of thiochroman-4-one have been reported to possess antileishmanial activity with effective concentrations below 10 µM. This highlights the potential for developing new treatments for leishmaniasis using thiochroman derivatives .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how different substituents affect the biological activity of thiochroman derivatives. For example, modifications at the C-2 or C-3 positions of the thiochromane scaffold can significantly influence their pharmacological properties. Compounds with specific functional groups have shown enhanced solubility and bioavailability, which are critical for their therapeutic efficacy .
Potential Therapeutic Applications
Given its broad spectrum of biological activities, this compound has potential applications in various therapeutic areas:
- Antimicrobial Treatments : Due to its effectiveness against bacterial and fungal pathogens.
- Antiparasitic Drugs : Particularly in the treatment of leishmaniasis and potentially other parasitic infections.
- Cancer Therapy : Further research may reveal cytotoxic effects against cancer cell lines, warranting exploration in oncology.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 6-chloro-4-oxothiochromane-2-carboxylic acid and related compounds:
Key Observations:
- Sulfur vs.
- Chlorine Substitution : The 6-Cl substituent in the target compound and 6-chlorochromone may enhance electron-withdrawing effects, stabilizing the molecule or modulating interactions with biological targets .
Biological Activity
6-Chloro-4-oxothiochromane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C10H7ClO3S. It features a thiochromane ring structure, an oxo group, and a carboxylic acid functional group. The presence of chlorine in its structure influences its chemical reactivity and biological interactions.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H7ClO3S | Contains chlorine, enhancing reactivity |
| 6-Bromo-4-oxothiochromane-2-carboxylic acid | C10H7BrO3S | Contains bromine, known for antimicrobial properties |
| 4-Oxothiochromane-2-carboxylic acid | C10H9O3S | Lacks halogen substituents |
1. Antimicrobial Properties
Research indicates that derivatives of thiochromane compounds exhibit antimicrobial activities. For instance, studies have shown that thiochroman derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme functions, leading to cell death or growth inhibition .
2. Anticancer Activity
The compound has been evaluated for its anticancer potential. Certain thiochroman derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that modifications at specific positions on the thiochromane ring can enhance their effectiveness against tumors .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. This activity is critical for developing treatments for conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, inhibiting their function and leading to altered cellular processes.
- Receptor Modulation : It may also interact with receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antileishmanial Activity : A study evaluated the effectiveness of various thiochroman derivatives against Leishmania parasites. Compounds similar to 6-Chloro-4-oxothiochromane showed promising results, with some derivatives achieving low micromolar IC50 values .
- Cytotoxicity Assays : In vitro assays demonstrated that certain modifications to the thiochromane structure could significantly enhance cytotoxicity against cancer cell lines while maintaining selectivity over normal cells.
- Structure–Activity Relationship (SAR) Studies : SAR analyses revealed that specific substitutions on the thiochromane ring can modulate biological activity, providing insights into how structural changes affect potency and selectivity against different biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
